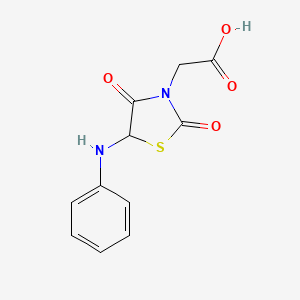

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Description

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a rhodanine-3-acetic acid (RAA) derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with an anilino group at position 5 and an acetic acid moiety at position 3. Rhodanine derivatives have been studied since the early 20th century, with RAA first synthesized by Körner in 1908 . These compounds exhibit diverse biological activities, including antifungal, antimycobacterial, and enzyme inhibitory properties . The target compound’s structure distinguishes it from classical RAA derivatives, which typically feature arylalkylidene substituents at position 5 via Knoevenagel condensations . Its anilino substitution may influence solubility, lipophilicity, and target interactions, making it a unique candidate for therapeutic applications.

Properties

IUPAC Name |

2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-8(15)6-13-10(16)9(18-11(13)17)12-7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWWXHCSHTZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the reaction of propargyl amine and isothiocyanate in dichloromethane (CH₂Cl₂) under slow autoxidation conditions at room temperature . This method yields thiazolidin-4-ones in good to high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences between (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and related compounds include:

- Position 5 Substituents: Arylalkylidene Derivatives: Most RAA derivatives, such as [(5Z)-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid, feature conjugated arylalkylidene groups formed via aldehyde/ketone condensations . These substituents enhance π-π stacking and electron delocalization.

- Oxo/Thioxo Groups : Unlike 4-oxo-2-thioxo derivatives (e.g., epalrestat), the target compound has 2,4-dioxo groups, which may alter redox properties and enzyme interactions .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: Arylalkylidene derivatives show logK values (RP-HPLC) ranging from 1.2–2.8, correlating with calculated logP values .

- Solubility: Epalrestat’s poor water solubility is mitigated by salt formation . The target compound’s dioxo configuration and anilino group may favor salt formation, enhancing bioavailability.

Structure-Activity Relationship (SAR) Insights

- Carboxylic Acid Requirement : Free carboxylic acid is essential for antifungal and enzyme inhibitory activities, as seen in arylalkylidene derivatives .

- Substituent Effects: Arylalkylidene vs. Anilino: Conjugated arylalkylidene groups enhance antifungal activity, likely through membrane interaction or target binding. The anilino group’s NH may facilitate hydrogen bonding with biological targets . Oxo/Thioxo vs. Dioxo: The 2-thioxo group in classical derivatives contributes to redox activity and metal chelation, whereas the dioxo configuration may favor hydrogen-bond acceptor interactions .

Biological Activity

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, known by its CAS number 1009603-84-2, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazolidine structure, which is known to exhibit various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is , with a molecular weight of 266.27 g/mol. The compound features a thiazolidine ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds structurally related to (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid have shown selective cytotoxicity against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways in cancer cells such as HeLa .

Antimicrobial Activity

Thiazolidine derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Candida albicans | MIC = 0.125 - 0.5 mg/L | |

| Staphylococcus aureus | Moderate activity | |

| Escherichia coli | Variable activity |

The compound's ability to inhibit the growth of pathogenic microorganisms suggests it could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has been associated with anti-inflammatory effects. Studies indicate that thiazolidine derivatives can reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage models . This positions them as potential therapeutic agents for inflammatory diseases.

Case Studies

A notable study investigated the cytotoxic effects of a series of thiazolidine derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

Another investigation focused on the antifungal activity of thiazolidines against clinical isolates of Candida spp., revealing that some compounds demonstrated potent inhibitory effects at low concentrations . These findings underscore the therapeutic promise of these compounds in treating infections caused by resistant strains.

Q & A

Q. Key Analytical Methods :

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups.

- NMR : Assigns protons on the anilino group (δ 6.5–7.5 ppm) and acetic acid side chain (δ 3.8–4.2 ppm) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Solvent selection : Acetic acid/acetic anhydride mixtures enhance cyclization efficiency by stabilizing intermediates .

- Catalyst tuning : Sodium acetate vs. triethylamine for pH control (pH 4–6 optimal for thiazolidinone ring closure) .

- Temperature modulation : Reflux (110–120°C) reduces side reactions (e.g., hydrolysis of the thioamide group) .

- Mole ratios : Excess chloroacetic acid (1.2–1.5 eq.) drives alkylation to completion .

Example : A 72% yield was achieved using 1.3 eq. chloroacetic acid in refluxing acetic acid with sodium acetate (0.1 eq.) .

Basic: Which spectroscopic and chromatographic methods validate structural integrity?

Answer:

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2 for C₁₂H₁₀N₂O₄S₂) and absence of impurities .

- ¹³C NMR : Identifies carbonyl carbons (C=O at ~170 ppm) and thiazolidinone ring carbons (C-S at ~45 ppm) .

- XRD : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

Q. Case Study :

| Compound Modification | IC₅₀ (PPAR-γ Activation) | Source |

|---|---|---|

| 5-(4-Chloroanilino) derivative | 12.3 µM | |

| 5-(4-Methoxyanilino) derivative | 8.7 µM |

Adjusting the anilino substituent’s electron-withdrawing/donating properties can explain potency differences .

Advanced: What computational methods predict target interactions and SAR?

Answer:

- Molecular docking (AutoDock/Vina) : Models binding to PPAR-γ or bacterial enoyl-ACP reductase .

- QSAR studies : Correlate Hammett constants (σ) of anilino substituents with antimicrobial log(1/MIC) values .

- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

Example : A QSAR model (R² = 0.89) showed electron-donating groups enhance antidiabetic activity by improving H-bonding with PPAR-γ .

Advanced: What strategies enable regioselective modification of the thiazolidinone core?

Answer:

- Protecting groups : Use Boc for the anilino NH to direct alkylation to the N3 position .

- Microwave-assisted synthesis : Enhances selectivity for 5-arylidene derivatives (80% yield in 15 min vs. 6 h conventional) .

- Metal catalysis : Pd-mediated cross-coupling for C5 functionalization (e.g., Suzuki-Miyaura for biaryl derivatives) .

Basic: What biological activities are associated with this compound?

Answer:

- Antidiabetic : PPAR-γ agonism (EC₅₀ = 10–50 µM) .

- Antimicrobial : Broad-spectrum activity against S. aureus (MIC = 8–32 µg/mL) and E. coli .

- Anticancer : Induces apoptosis in HepG2 cells (IC₅₀ = 25 µM) via caspase-3 activation .

Advanced: How to design SAR studies for enhanced potency?

Answer:

- Core modifications : Introduce sp²-hybridized groups at C5 (e.g., benzylidene) to improve PPAR-γ binding .

- Side-chain variation : Replace acetic acid with propionic acid to modulate logP and bioavailability .

- Hybridization : Conjugate with indole moieties (e.g., ) for dual-target (antidiabetic + anticancer) activity .

Q. SAR Table :

| Substituent (R) | PPAR-γ EC₅₀ (µM) | logP |

|---|---|---|

| 4-Cl-C₆H₄ | 12.3 | 2.1 |

| 4-OCH₃-C₆H₄ | 8.7 | 1.8 |

| 3-NO₂-C₆H₄ | 35.6 | 2.5 |

Advanced: How to analyze metabolic stability in preclinical models?

Answer:

- Microsomal assays : Incubate with rat liver microsomes (RLM) and measure t₁/₂ via LC-MS.

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .

- Metabolite ID : HR-MS/MS to detect hydroxylation or glucuronidation products .

Data : 60% remaining after 1 h in RLM, with primary metabolite being 4-hydroxyanilino derivative .

Advanced: What techniques resolve racemic mixtures in stereoisomeric analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.